molecular formula C6H14BI2N B12540774 1,1-Diiodo-N,N-di(propan-2-yl)boranamine CAS No. 675837-64-6

1,1-Diiodo-N,N-di(propan-2-yl)boranamine

Cat. No.: B12540774
CAS No.: 675837-64-6
M. Wt: 364.80 g/mol
InChI Key: FVAOWNKPXYWIPQ-UHFFFAOYSA-N
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Description

1,1-Diiodo-N,N-di(propan-2-yl)boranamine is a chemical compound with the molecular formula C9H20BI2N. It is characterized by the presence of two iodine atoms attached to a boron-nitrogen framework, with two isopropyl groups attached to the nitrogen atom.

Preparation Methods

The synthesis of 1,1-Diiodo-N,N-di(propan-2-yl)boranamine typically involves the reaction of diisopropylamine with boron triiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{(CH}_3\text{)_2CH}_2\text{NH} + \text{BI}_3 \rightarrow \text{(CH}_3\text{)_2CH}_2\text{NB(I)}_2\text{CH(CH}_3\text{)_2} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1,1-Diiodo-N,N-di(propan-2-yl)boranamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Diiodo-N,N-di(propan-2-yl)boranamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.

    Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

    Medicine: Research is ongoing to explore its use as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and high-performance polymers.

Mechanism of Action

The mechanism by which 1,1-Diiodo-N,N-di(propan-2-yl)boranamine exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, for example, the boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, which selectively destroy tumor cells. The pathways involved in these processes are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

1,1-Diiodo-N,N-di(propan-2-yl)boranamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its boron-nitrogen framework, which imparts specific chemical properties and reactivity that are not observed in other diiodo compounds.

Properties

CAS No.

675837-64-6

Molecular Formula

C6H14BI2N

Molecular Weight

364.80 g/mol

IUPAC Name

N-diiodoboranyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C6H14BI2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3

InChI Key

FVAOWNKPXYWIPQ-UHFFFAOYSA-N

Canonical SMILES

B(N(C(C)C)C(C)C)(I)I

Origin of Product

United States

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